Product packaging for 2-Methylthiazolo[5,4-b]pyridin-6-ol(Cat. No.:)

2-Methylthiazolo[5,4-b]pyridin-6-ol

Cat. No.: B11782159
M. Wt: 166.20 g/mol
InChI Key: IRHCLNCLWHDIQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methylthiazolo[5,4-b]pyridin-6-ol is a versatile heterocyclic scaffold of significant interest in pharmaceutical and agrochemical research. The thiazolopyridine core is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets. Researchers utilize this scaffold as a key building block in the design and synthesis of novel bioactive molecules. Structural analogs of this compound, particularly thiazolo[5,4-b]pyridine derivatives, have demonstrated substantial potential in drug discovery. Recent studies have identified such compounds as potent inhibitors of specific kinases. For instance, certain thiazolo[5,4-b]pyridine derivatives have been developed as c-KIT inhibitors with activity against imatinib-resistant mutations, showing promise for treating gastrointestinal stromal tumors (GIST) . Other research avenues have explored thiazolo[5,4-b]pyridine compounds as inhibitors of Mucosa Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT-1), a key signaling protein in the NF-κB pathway, for potential application in treating diffuse large B-cell lymphoma . Furthermore, the structural motif is being investigated in the development of dual soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP) inhibitors for anti-inflammatory applications . The value of this compound lies in its potential for further functionalization. The hydroxy group at the 6-position and the methyl group on the thiazole ring offer handles for synthetic modification, allowing medicinal chemists to fine-tune physicochemical properties and explore structure-activity relationships (SAR). This compound is provided for research purposes to support the discovery of new therapeutic agents in oncology, immunology, and other disease areas.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2OS B11782159 2-Methylthiazolo[5,4-b]pyridin-6-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

2-methyl-[1,3]thiazolo[5,4-b]pyridin-6-ol

InChI

InChI=1S/C7H6N2OS/c1-4-9-6-2-5(10)3-8-7(6)11-4/h2-3,10H,1H3

InChI Key

IRHCLNCLWHDIQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)N=CC(=C2)O

Origin of Product

United States

Advanced Synthetic Strategies for 2 Methylthiazolo 5,4 B Pyridin 6 Ol and Its Analogs

Retrosynthetic Analysis and Key Precursors for the Thiazolo[5,4-b]pyridine (B1319707) Core

A logical retrosynthetic analysis of the 2-methylthiazolo[5,4-b]pyridine (B3022789) core reveals that the molecule can be disconnected at the thiazole (B1198619) and pyridine (B92270) ring junctions. This approach points to two primary strategies for its construction: annulation of a thiazole ring onto a pre-existing pyridine derivative or, conversely, formation of the pyridine ring from a substituted thiazole precursor.

Key precursors for the former strategy often involve appropriately substituted aminopyridines. For instance, a 3-aminopyridine (B143674) derivative can serve as a foundational building block. Functionalization at adjacent positions is crucial for the subsequent thiazole ring formation. A common and effective precursor is a 2-substituted-3-aminopyridine, where the 2-substituent can be a halogen or other leaving group that facilitates cyclization.

Alternatively, building the pyridine ring onto a thiazole core necessitates a substituted 2-aminothiazole (B372263). The substituents on the thiazole ring must be amenable to the cyclization conditions required for pyridine ring formation. This often involves a multi-component reaction or a stepwise approach where the pyridine ring is constructed through condensation and cyclization reactions.

Classical and Modern Synthetic Routes to 2-Methylthiazolo[5,4-b]pyridin-6-ol

The synthesis of this compound and its analogs has been approached through various classical and modern synthetic routes, allowing for structural diversity and the introduction of various functional groups.

A prevalent method for constructing the thiazolo[5,4-b]pyridine scaffold is through the cyclocondensation of a substituted aminopyridine with a thiocyanate (B1210189) source. For example, 3-amino-5-bromo-2-chloropyridine (B1291305) can be treated with potassium thiocyanate to form the 2-aminothiazolo[5,4-b]pyridine (B1330656) core. nih.gov This reaction proceeds via an initial nucleophilic attack of the amino group on the thiocyanate, followed by intramolecular cyclization.

Another approach involves the reaction of an ortho-amino(dithiocarbamato)pyridine with a carboxylic acid and phosphorus oxychloride. This one-pot procedure offers a convenient route to 2-substituted thiazolo[5,4-b]pyridines, avoiding the need to isolate intermediate acid amides.

The construction of the pyridine ring onto a pre-existing thiazole is another viable synthetic strategy. osi.lv This can be achieved through multi-component reactions. For instance, a reaction involving a 2-aminothiazole derivative, an appropriate aldehyde, and an active methylene (B1212753) compound like Meldrum's acid can lead to the formation of the fused pyridine ring. dmed.org.ua

The Friedländer annulation is another powerful tool for pyridine ring synthesis. A solid-phase synthesis has been developed where a thiazole resin undergoes a Friedländer-type protocol with a ketone under microwave irradiation to yield the desired thiazolo[4,5-b]pyridine (B1357651) structure. acs.org

Introducing substituents at the 6-position of the thiazolo[5,4-b]pyridine core is crucial for modulating the biological activity of these compounds. nih.gov Regioselective functionalization can be achieved through various methods. One common strategy involves the use of a pre-functionalized pyridine precursor where the desired substituent at the corresponding position is already in place before the thiazole ring formation.

Alternatively, direct functionalization of the pre-formed thiazolo[5,4-b]pyridine ring system is possible. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce aryl or heteroaryl groups at a halogenated 6-position. nih.govnih.gov This approach offers a high degree of flexibility in introducing a wide range of substituents.

Novel Catalyst Systems and Green Chemistry Approaches in this compound Synthesis

Recent advancements in synthetic chemistry have focused on the development of more efficient and environmentally benign methods for the synthesis of heterocyclic compounds.

The use of heterogeneous catalysts, such as zinc oxide nanoparticles, has been explored for the cyclization of precursors like 2-aminopyridine-3-thiol (B8597) with aldehydes or ketones. These catalysts offer advantages in terms of ease of separation and recyclability, contributing to greener synthetic processes. Magnesium oxide has also been utilized as a green and efficient heterogeneous base catalyst in multicomponent reactions for the synthesis of thiazolo[4,5-b]pyridines. dmed.org.ua

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools in the synthesis of complex molecules, including thiazolo[5,4-b]pyridine derivatives. nih.govnih.govlibretexts.org This reaction allows for the formation of carbon-carbon bonds between a halide or triflate and an organoborane compound. libretexts.org

Microwave-Assisted and Flow Chemistry Synthesis of this compound

The application of microwave irradiation and continuous flow processing has revolutionized the synthesis of heterocyclic compounds, offering significant advantages in terms of reaction times, yields, and environmental impact.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave energy to heat reactions, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods. researchgate.netnih.gov This technology has been successfully applied to the synthesis of various pyridine and thiazole-containing heterocycles. researchgate.netnih.govmdpi.com

For instance, the synthesis of substituted pyridines has been achieved in good yields with reaction times as short as 5-7 minutes under microwave irradiation, a significant improvement over the 5-6 hours required for conventional heating. researchgate.net In the context of thiazolo[5,4-b]pyridine analogs, microwave-assisted multicomponent reactions have proven to be an efficient and clean procedure. For example, the reaction of 2-aminothiazole, an aldehyde, and ethyl acetoacetate (B1235776) in acetic acid under microwave irradiation at 80°C for 30 minutes can produce the corresponding thiazolo[3,2-a]pyrimidine derivative in high yield without the need for a catalyst. clockss.org This approach highlights the potential for rapid and efficient construction of the core heterocyclic scaffold.

Research has also demonstrated the use of microwave activation for the synthesis of thiazolo[5,4-d]thiazoles, a related class of compounds, through a condensation/oxidation sequence. rsc.org This method allows for the use of both aromatic and aliphatic aldehydes and, in many cases, reduces the excess of aldehyde needed compared to older methods. rsc.org The use of biomass-derived green solvents, such as sabinene (B1680474), has also been explored in combination with microwave irradiation for the synthesis of thiazolo[5,4-b]pyridine heterocycles, demonstrating good yields. researchgate.net

Flow Chemistry Synthesis

Continuous flow chemistry offers a safe, efficient, and scalable alternative to traditional batch processing. researchgate.net This technique involves pumping reagents through a heated reactor, allowing for precise control over reaction parameters and often leading to higher yields and purity. researchgate.net

A notable application of flow chemistry is the α-methylation of substituted pyridines to produce 2-methylpyridines. researchgate.net This method provides a robust and regioselective route to these valuable intermediates in a greener fashion than conventional batch protocols. researchgate.net While a direct flow synthesis of this compound is not explicitly detailed in the reviewed literature, the successful application of flow chemistry for the synthesis of key precursors underscores its potential for the streamlined production of this target molecule.

Synthesis Method Key Features Advantages Representative Analogs
Microwave-Assisted Rapid heating, shorter reaction timesIncreased yields, reduced byproducts, energy efficientSubstituted Pyridines researchgate.net, Thiazolo[3,2-a]pyrimidines clockss.org, Thiazolo[5,4-d]thiazoles rsc.org
Flow Chemistry Continuous processing, precise controlEnhanced safety, scalability, improved efficiency, greener process2-Methylpyridines researchgate.net

Solvent-Free and Environmentally Benign Methodologies

The principles of green chemistry are increasingly influencing synthetic route design, with a focus on minimizing waste and the use of hazardous substances. researchgate.net Solvent-free reactions and the use of environmentally benign solvents are key strategies in this endeavor.

Solvent-Free Synthesis

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for potentially toxic and volatile organic solvents. Laser synthesis has emerged as a novel solvent-free method for the preparation of phenylthiazolo[5,4-b]pyridine derivatives. researchgate.net This technique utilizes a Nd-YAG laser to initiate the reaction between a 3-amino-2-chloropyridine (B31603) derivative and an isothiocyanate, leading to the precipitation of the product and simplifying its isolation. researchgate.net

Environmentally Benign Solvents

The replacement of conventional organic solvents with greener alternatives is another important aspect of sustainable synthesis. Research has explored the use of biomass-derived solvents like sabinene for the synthesis of thiazolo[5,4-b]pyridine heterocycles. researchgate.net Sabinene, a natural bicyclic monoterpene, has been shown to be an effective solvent for these reactions, both under thermal and microwave conditions. researchgate.net

Deep eutectic solvents (DESs) are also gaining attention as green reaction media. A study on the synthesis of thiazolo[5,4-d]thiazoles employed a mixture of L-proline and ethylene (B1197577) glycol as an eco-friendly solvent system, achieving yields comparable or superior to those obtained with hazardous solvents. mdpi.com

Methodology Key Principle Advantages Example Application
Laser Synthesis Solvent-free reaction initiated by laser irradiationEliminates solvent waste, easy product isolationPhenylthiazolo[5,4-b]pyridines researchgate.net
Green Solvents Use of biomass-derived or deep eutectic solventsReduced toxicity, renewable resources, improved safetyThiazolo[5,4-b]pyridines in Sabinene researchgate.net, Thiazolo[5,4-d]thiazoles in L-proline/ethylene glycol mdpi.com

Scalability and Process Optimization Considerations for this compound Production

The transition from laboratory-scale synthesis to industrial production requires careful consideration of scalability and process optimization to ensure efficiency, safety, and cost-effectiveness.

The development of robust synthetic routes is crucial for scalability. For instance, a seven-step synthesis of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogs starting from commercially available 2,4-dichloro-3-nitropyridine (B57353) has been reported as simple and easy to handle. nih.gov Similarly, a multi-step synthesis of thiazolo[5,4-b]pyridine derivatives has been developed, starting from 3-amino-5-bromo-2-chloropyridine and involving key steps like Suzuki cross-coupling. nih.gov These well-defined, multi-step sequences provide a solid foundation for process optimization.

Kinetic modeling plays a vital role in understanding reaction mechanisms and optimizing process parameters. A study on the synthesis of 2-methyl-5-ethyl pyridine (MEP) utilized operando Raman spectroscopy to develop a kinetic model that describes the formation of the product and byproducts, considering the effects of reactant concentration, temperature, and promoter concentration. rsc.org Such models are invaluable for process intensification and scaling up production. rsc.org

Furthermore, the principles of green chemistry, such as minimizing by-products and using sustainable technologies, are not only environmentally responsible but also contribute to a more efficient and economical industrial process. researchgate.net The adoption of continuous flow manufacturing, as demonstrated for 2-methylpyridines, can be a key strategy for the large-scale production of this compound and its analogs, offering improved control and efficiency over batch processes. researchgate.net

Chemical Reactivity, Transformations, and Derivatization of the 2 Methylthiazolo 5,4 B Pyridin 6 Ol Scaffold

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) and Thiazole (B1198619) Rings

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic systems. masterorganicchemistry.com However, the reactivity of the thiazolo[5,4-b]pyridine (B1319707) scaffold towards electrophiles is complex. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic attack. Conversely, the thiazole ring is generally more electron-rich and susceptible to electrophilic substitution.

In the fused 2-methylthiazolo[5,4-b]pyridin-6-ol system, the pyridine ring's reactivity is further influenced by the C-6 hydroxyl group, which is an activating, ortho-, para-directing group. Despite this, the powerful deactivating effect of the pyridine nitrogen typically renders the pyridine portion of the scaffold resistant to common EAS reactions like nitration or Friedel-Crafts alkylation. youtube.comnih.gov

The thiazole moiety is the more probable site for electrophilic attack. However, its reactivity is tempered by the fusion to the electron-withdrawing pyridine ring. Specific literature detailing successful EAS reactions directly on the this compound core is limited. Synthetic strategies often rely on building the desired substitution pattern from acyclic or monocyclic precursors rather than by direct substitution on the fused heterocyclic system. In related isothiazolo[4,5-b]pyridine systems, functionalization is often achieved through nucleophilic, rather than electrophilic, substitution pathways, particularly on halogenated precursors. rsc.org

Nucleophilic Substitution Reactions Involving the Hydroxyl Group at the 6-position

The hydroxyl group at the C-6 position is a key functional handle for introducing a wide array of substituents, significantly enhancing the structural diversity of the scaffold. These transformations primarily involve O-alkylation and O-acylation, or conversion of the hydroxyl group into a leaving group for subsequent cross-coupling reactions. rsc.org

The phenolic hydroxyl group at C-6 can be readily converted into its corresponding ether or ester derivatives. This is typically achieved by deprotonation with a suitable base to form a more nucleophilic phenoxide, followed by reaction with an electrophilic alkylating or acylating agent. This method is analogous to the well-established O-alkylation of 2-pyridones. nih.govrsc.org

The general protocol involves treating this compound with a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an inert solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The resulting anion is then quenched with an appropriate electrophile.

General Reaction Scheme for O-Alkylation and O-Acylation: General reaction scheme for O-alkylation and O-acylation of this compound

Interactive Table 1: Reagents for O-Alkylation and O-Acylation

Reaction Type Reagent Class Specific Example Resulting Functional Group
O-AlkylationAlkyl HalidesMethyl Iodide (CH₃I)Methoxy
O-AlkylationAlkyl HalidesBenzyl Bromide (BnBr)Benzyloxy
O-AlkylationAlkyl HalidesEthyl BromoacetateEthoxycarbonylmethyl
O-AcylationAcyl HalidesAcetyl ChlorideAcetoxy
O-AcylationAcyl HalidesBenzoyl ChlorideBenzoyloxy
O-AcylationAcid AnhydridesAcetic Anhydride (B1165640)Acetoxy

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. libretexts.orgyonedalabs.com To utilize this chemistry at the C-6 position, the hydroxyl group must first be converted into a more suitable leaving group, such as a halide (Br, Cl) or a triflate (OTf). This transformation is a standard procedure for heteroaromatic alcohols.

Step 1: Halogenation/Triflation The conversion of the 6-hydroxyl group to a 6-chloro or 6-bromo derivative can be accomplished using standard halogenating agents like phosphorus oxychloride (POCl₃) or phosphorus tribromide (PBr₃). Alternatively, conversion to a triflate is achieved with triflic anhydride (Tf₂O) in the presence of a base like pyridine.

Step 2: Suzuki-Miyaura Coupling The resulting 6-halo- or 6-triflyloxy-2-methylthiazolo[5,4-b]pyridine serves as the electrophilic partner in the Suzuki-Miyaura reaction. It can be coupled with a variety of aryl or heteroaryl boronic acids or their corresponding esters in the presence of a palladium catalyst and a base. nih.govnih.gov Studies on related thiazolo[5,4-b]pyridine scaffolds have demonstrated successful Suzuki couplings to introduce diverse aromatic and heterocyclic moieties, which are crucial for modulating biological activity. nih.govnih.gov

Interactive Table 2: Suzuki-Miyaura Coupling at C-6

C-6 Precursor Coupling Partner (Organoboron Reagent) Catalyst System (Example) Product (C-6 Substituent) Reference
6-Bromo-2-methylthiazolo[5,4-b]pyridinePhenylboronic acidPd(PPh₃)₄, Na₂CO₃Phenyl nih.gov
6-Chloro-2-methylthiazolo[5,4-b]pyridine2-Methyl-5-nitrophenylboronic acid pinacol (B44631) esterPd(dppf)Cl₂, Na₂CO₃2-Methyl-5-nitrophenyl nih.gov
6-Bromo-2-methylthiazolo[5,4-b]pyridinePyrimidin-5-ylboronic acidPdCl₂(dppf), K₂CO₃Pyrimidin-5-yl nih.govnih.gov
6-Bromo-2-methylthiazolo[5,4-b]pyridineThiophene-3-boronic acidPd(PPh₃)₄, K₂CO₃Thiophen-3-yl nih.gov
6-Chloro-2-methylthiazolo[5,4-b]pyridine4-Methoxyphenylboronic acidSPhos Pd G2, K₃PO₄4-Methoxyphenyl organic-chemistry.org

Redox Chemistry and Oxidation-Reduction Potentials of this compound

The redox behavior of the this compound scaffold offers additional pathways for functionalization, although specific oxidation-reduction potential data for this compound are not widely reported. The primary sites for redox transformations are the sulfur atom of the thiazole ring and the pyridine ring itself.

Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation. Treatment with mild oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) can convert the sulfide (B99878) to the corresponding sulfoxide (B87167) and, under more forcing conditions, to the sulfone. These transformations can influence the electronic properties and metabolic stability of the molecule.

Reduction: The pyridine ring can undergo reduction. Catalytic hydrogenation, for example, can reduce the pyridine ring to the corresponding tetrahydro- or piperidine (B6355638) derivative, altering the geometry and basicity of the scaffold. More potent reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce other functional groups present on the molecule.

Heterocyclic Ring Opening and Rearrangement Pathways

The thiazolo[5,4-b]pyridine scaffold is generally stable under many synthetic conditions. However, under specific circumstances, ring-opening or rearrangement reactions can occur.

Heterocyclic Ring Opening: While not commonly observed, harsh reductive or oxidative conditions could potentially lead to the cleavage of the thiazole ring. For instance, treatment with Raney Nickel can sometimes result in desulfurization and reductive cleavage of thiazole rings.

Rearrangement Pathways: In related heterocyclic systems, base-catalyzed rearrangements like the Smiles rearrangement have been reported. thieme-connect.com This type of reaction involves an intramolecular nucleophilic aromatic substitution, and its feasibility would depend on the specific substitution pattern of the thiazolo[5,t4-b]pyridine ring. In one study, the synthesis of fused thiazolo[4,5-b]pyridines proceeded through an S-N-type Smiles rearrangement. thieme-connect.com Additionally, the synthesis of some derivatives has been shown to proceed via an oxidative cyclization mechanism, highlighting the complex transformations this scaffold can undergo. rsc.org

Strategies for Diversification at the 2-Methyl Position

Modifying the 2-methyl group directly is challenging due to its low reactivity. Therefore, diversification at the C-2 position is most effectively achieved during the synthesis of the thiazolo[5,4-b]pyridine core itself. The classical construction of the thiazole ring allows for the incorporation of various substituents at the C-2 position by selecting appropriate starting materials. researchgate.netacs.org

A common synthetic route involves the condensation and cyclization of a 5-amino-6-hydroxypyridine-thiol precursor with different carbonyl-containing compounds or their equivalents. For example, reaction with various aldehydes, acid chlorides, or nitriles can introduce a wide range of alkyl, aryl, or heteroaryl groups at the C-2 position. nih.govacs.org

Interactive Table 3: Synthetic Precursors for C-2 Diversification

C-2 Precursor Reagent Reagent Type Resulting C-2 Substituent Reference
Acetic AnhydrideAcid AnhydrideMethyl nih.gov
4-Hydroxybenzoyl chlorideAcid Chloride4-Hydroxyphenyl acs.org
Pyridine-2-carboxaldehydeAldehydePyridin-2-yl nih.gov
Phenyl isothiocyanateIsothiocyanatePhenylamino sci-hub.se
BenzonitrileNitrilePhenyl dmed.org.ua

Introduction of Diverse Substituents via Methyl Group Reactivity

The methyl group at the 2-position of the thiazolo[5,4-b]pyridin-6-ol (B13348337) scaffold is not merely a passive substituent. Its protons are activated by the adjacent electron-deficient thiazole ring, rendering them susceptible to deprotonation and subsequent reaction with electrophiles. This reactivity is a cornerstone for introducing a wide variety of substituents, particularly through condensation reactions.

A prime example of this reactivity is the Knoevenagel condensation. While direct studies on this compound are not extensively documented in publicly available literature, the reactivity of the closely related 2-methyl-thiazolo[4,5-b]pyrazines provides a strong model for the expected chemical behavior. jst.go.jpnih.govopenaire.eu In these systems, the 2-methyl group readily condenses with various aldehydes in the presence of a weak base, such as piperidine, often with acetic acid as a co-catalyst. jst.go.jp This reaction leads to the formation of a vinylene bridge, effectively extending the conjugation of the heterocyclic system and creating novel styryl-type derivatives.

The reaction is believed to proceed via the deprotonation of the active methyl group by the base to form a nucleophilic carbanion. This anion then attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield the α,β-unsaturated product. wikipedia.org The electron-deficient nature of the thiazolopyridine ring system is crucial for stabilizing the intermediate carbanion, thereby facilitating the reaction. jst.go.jp

This condensation reaction is highly valuable for the synthesis of complex molecules, including fluorescent dyes and probes. The general applicability of the Knoevenagel condensation to active methyl groups on heterocyclic rings suggests that this compound can be a versatile precursor for a range of derivatives with extended π-systems. researchgate.net

Below is a table summarizing the Knoevenagel condensation of a related 2-methyl-thiazolo[4,5-b]pyrazine with an aldehyde, which serves as a model for the reactivity of the 2-methyl group on the thiazolo[5,4-b]pyridine scaffold.

Reactant 1Reactant 2ConditionsProductReference
2-Methyl-thiazolo[4,5-b]pyrazine4-DimethylaminocinnamaldehydePiperidine, Acetic Acid(E)-2-(4-(Dimethylamino)styryl)thiazolo[4,5-b]pyrazine jst.go.jp

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methylthiazolo 5,4 B Pyridin 6 Ol Derivatives

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of novel compounds, providing highly accurate mass measurements that allow for the determination of elemental composition. Unlike standard mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. This precision is crucial for confirming the identity of newly synthesized thiazolo[5,4-b]pyridine (B1319707) derivatives. nih.gov

In the synthesis of novel thiazolo[5,4-b]pyridine analogues, HRMS (ESI) is employed to confirm the successful formation of the target products. For instance, the calculated mass for the protonated molecule [M+H]⁺ of N-(2-Methoxy-5-(7-morpholinothiazolo[5,4-b]pyridin-2-yl)pyridin-3-yl)methanesulfonamide was determined to be 422.0951, with the found mass being 422.0944, a value well within the acceptable margin of error. nih.gov Similarly, the boronate ester intermediate, N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide, was confirmed with a calculated [M+H]⁺ of 329.1337 and a found value of 329.1318. nih.gov This level of accuracy provides unequivocal evidence for the assigned chemical structures.

Fragmentation analysis, often performed in conjunction with HRMS, can further illuminate the structure by showing how the molecule breaks apart. While detailed fragmentation patterns for the parent compound are not extensively published, analysis of related structures helps in identifying characteristic cleavages of the thiazolopyridine core.

Table 1: HRMS Data for Selected Thiazolo[5,4-b]pyridine Derivatives

Compound Name Molecular Formula Adduct Calculated m/z Found m/z Source
N-(2-Methoxy-5-(7-morpholinothiazolo[5,4-b]pyridin-2-yl)pyridin-3-yl)methanesulfonamide C₁₇H₁₉N₅O₄S₂ [M+H]⁺ 422.0951 422.0944 nih.gov
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide C₁₃H₂₁BN₂O₅S [M+H]⁺ 329.1337 329.1318 nih.gov
6-bromo-2-methyl- nih.govresearchgate.netthiazolo[5,4-b]pyridine C₇H₅BrN₂S [M+H]⁺ 228.94296 Predicted uni.lu

Note: Data for 6-bromo-2-methyl- nih.govresearchgate.netthiazolo[5,4-b]pyridine is based on predicted values.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. While one-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environment of protons and carbons, multi-dimensional techniques are often required for the complete and unambiguous assignment of complex structures like thiazolo[5,4-b]pyridine derivatives. nih.gov

¹H and ¹³C NMR spectra of synthesized derivatives show characteristic signals corresponding to the fused heterocyclic scaffold and its substituents. For example, in a series of potent phosphoinositide 3-kinase (PI3K) inhibitors based on this scaffold, the proton on the pyridine (B92270) ring of the core typically appears as a doublet, with its chemical shift and coupling constant influenced by the substituent at the 7-position. nih.gov

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Thiazolo[5,4-b]pyridine Derivative (Compound: N-(2-Methoxy-5-(7-morpholinothiazolo[5,4-b]pyridin-2-yl)pyridin-3-yl)methanesulfonamide in DMSO-d6)

Atom ¹H Shift (ppm) ¹³C Shift (ppm) Source
Pyridine-H (core) 8.21 (d) 149.3 nih.gov
Pyridine-H (core) 6.89 (d) 106.5 nih.gov
Pyridyl-H (subst.) 8.63 (d) 140.9 nih.gov
Pyridyl-H (subst.) 8.24 (m) 123.5 nih.gov
OCH₃ (pyridyl) 4.02 (s) 54.3 nih.gov
NCH₃ (sulfonamide) 3.13 (s) 40.6 nih.gov
Morpholine-CH₂ 3.80-3.92 (m) 65.9, 48.5 nih.gov
NH (sulfonamide) 9.56 (s) - nih.gov
Thiazole-C2 - 159.4 nih.gov
Pyridine-C (core) - 157.7, 157.6, 148.0, 128.1 nih.gov

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

To definitively assign these resonances and establish the molecule's connectivity, a suite of two-dimensional (2D) NMR experiments is utilized. sdsu.edu

COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu It is invaluable for tracing out spin systems within the molecule, for example, identifying adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the unambiguous assignment of carbon resonances for all protonated carbons in the molecule, such as linking the pyridine proton signals to their corresponding carbon signals in the core structure. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges, typically two to four bonds. sdsu.edu HMBC is critical for piecing together the molecular skeleton by connecting fragments that are not directly bonded. For instance, it can show a correlation from the methyl protons to the C2 carbon of the thiazole (B1198619) ring, confirming the position of the methyl group. It can also establish connectivity between different rings through long-range couplings. sdsu.eduyoutube.com

NOESY (Nuclear Overhauser Effect SpectroscopY): Unlike the other techniques which rely on through-bond coupling, NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. princeton.edu This is crucial for determining the stereochemistry and conformation of the molecule, for example, by observing the spatial relationship between substituents on the thiazole and pyridine rings.

Solid-State NMR Applications for Polymorph Characterization

While solution-state NMR provides data on the molecule's structure in a solvated environment, solid-state NMR (ssNMR) offers insights into the structure, conformation, and dynamics in the solid phase. This technique is particularly powerful for characterizing polymorphs—different crystalline forms of the same compound—which can have distinct physical properties. Although specific ssNMR studies on 2-Methylthiazolo[5,4-b]pyridin-6-ol derivatives are not widely reported in the searched literature, this technique remains a potent tool for future investigations into the solid-state properties of this chemical class, especially for pharmaceutical development where polymorphism is a critical consideration.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a compound. These techniques are excellent for identifying the presence of specific functional groups. scialert.net

In the analysis of thiazolo[5,4-b]pyridine derivatives, IR spectroscopy reveals key absorption bands. For example, the IR spectrum of N-(2-Methoxy-5-(7-morpholinothiazolo[5,4-b]pyridin-2-yl)pyridin-3-yl)methanesulfonamide shows characteristic peaks for N-H stretching (from the sulfonamide), C-H stretching, and strong absorptions corresponding to the S=O stretches of the sulfonamide group and C=N and C=C stretching vibrations within the aromatic rings. nih.gov The presence of a hydroxyl group in this compound would be readily identified by a broad O-H stretching band, typically in the 3200-3600 cm⁻¹ region.

Table 3: Key IR Absorption Bands for a Thiazolo[5,4-b]pyridine Derivative (Compound: N-(2-Methoxy-5-(7-morpholinothiazolo[5,4-b]pyridin-2-yl)pyridin-3-yl)methanesulfonamide)

Wavenumber (cm⁻¹) Vibrational Mode Source
3215 N-H Stretch (sulfonamide) nih.gov
2998, 2882 C-H Stretch (aliphatic) nih.gov
1585, 1464 C=N / C=C Stretch (aromatic rings) nih.gov
1393 S=O Stretch (sulfonamide) nih.gov
1287 C-O Stretch (aryl ether) nih.gov
1137 S=O Stretch (sulfonamide) nih.gov

Raman spectroscopy provides complementary information. While C=O, O-H, and N-H groups give strong IR signals, C=C, C-S, and S-S bonds often produce more intense Raman bands. The C-S stretching mode of the thiazole ring, for instance, would be expected in the Raman spectrum. scialert.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing information about its electronic transitions. The thiazolo[5,4-b]pyridine system contains a conjugated π-electron system, which gives rise to characteristic π→π* transitions in the UV-Vis region. nih.gov

The exact position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the extent of conjugation and the nature of substituents on the ring system. Electron-donating groups (like -OH or -NH₂) or electron-withdrawing groups (like -NO₂) can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum, respectively. The introduction of additional aromatic rings as substituents would extend the conjugated system, leading to a shift of the absorption to longer wavelengths. science.gov Studies on related heterocyclic systems show that the main absorption bands, such as the Q and B bands in porphyrins, are sensitive to changes in the central core and substituents. nih.govresearchgate.net For thiazolo[5,4-b]pyridine derivatives, one would expect complex spectra with multiple bands corresponding to electronic transitions within the fused aromatic core.

X-ray Crystallography and Single-Crystal Diffraction for Absolute Configuration and Solid-State Structure

While NMR provides the definitive structure in solution, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including absolute configuration, bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. researchgate.netacs.org

Studies on derivatives of the core thiazolopyridine structure have successfully employed this technique. For example, the crystal structures of four novel thiazolo-pyridine dicarboxylic acid derivatives were determined by single-crystal X-ray diffraction, revealing their space groups (P2₁, P2₁/c, and P1̅) and the nature of the hydrogen bonding networks that stabilize the crystal lattice. nih.govnih.gov In one derivative, the dihedral angle between the six-membered pyridine and five-membered thiazole rings was found to be approximately 6°. acs.org Another study on 2-(methylthio)thiazolo[4,5-b]pyridine determined its crystal structure in the monoclinic P21/n space group. researchgate.net This type of data is invaluable for understanding packing effects and for the rational design of crystalline materials.

Table 4: Crystallographic Data for Thiazolo-Pyridine Derivatives

Compound Formula Crystal System Space Group Source
Derivative 1 2(C₉H₇NO₅S)·H₂O Monoclinic P2₁ nih.govacs.orgnih.gov
Derivative 2 (C₉H₇NO₅S)C₅H₉NO Monoclinic P2₁/c nih.govacs.orgnih.gov
Derivative 3 (C₉H₇NO₅S)Na(PO₂H₂) Triclinic P1̅ nih.govacs.orgnih.gov

Table of Mentioned Compounds

Compound Name
This compound
N-(2-Methoxy-5-(7-morpholinothiazolo[5,4-b]pyridin-2-yl)pyridin-3-yl)methanesulfonamide
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide
6-bromo-2-methyl- nih.govresearchgate.netthiazolo[5,4-b]pyridine
Thiazolo-pyridine dicarboxylic acid
2-(methylthio)thiazolo[4,5-b]pyridine
2,4-Difluoro-N-(2-methoxy-5-(7-morpholinothiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
2-chloro-4-florophenyl sulfonamide

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that provides information about the three-dimensional structure of chiral molecules. This method is particularly valuable for the stereochemical analysis of novel, optically active compounds, including potential chiral derivatives of this compound. While specific CD spectroscopic data for chiral derivatives of this compound are not extensively reported in the current body of scientific literature, the principles of the technique and its application to analogous heterocyclic systems offer significant insights into its potential for the structural elucidation of such compounds.

Should a chiral center be introduced into the this compound scaffold, for instance through the substitution of a chiral moiety at a suitable position, CD spectroscopy would be an indispensable tool for its characterization. The technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the spatial arrangement of atoms and chromophores within the molecule.

The primary application of CD spectroscopy in this context would be the differentiation and characterization of enantiomers. Enantiomers, being non-superimposable mirror images, will produce CD spectra that are exact mirror images of each other, exhibiting opposite Cotton effects. chiralabsxl.com This provides a definitive method for confirming the enantiomeric relationship between two chiral samples and for monitoring enantiomeric purity.

Furthermore, CD spectroscopy can be employed to determine the absolute configuration of a chiral derivative. This can be achieved by comparing the experimental CD spectrum with that of a reference compound of known absolute stereochemistry that possesses a similar chromophoric system. chiralabsxl.com In the absence of a suitable reference compound, theoretical calculations of the electronic circular dichroism (ECD) spectrum for a specific enantiomer can be performed using quantum chemical methods. nih.gov The comparison of the calculated spectrum with the experimental one can then lead to the assignment of the absolute configuration. mdpi.com

For instance, in the study of other chiral heterocyclic systems like steroidal quinoxalines, CD spectroscopy has been successfully used to determine the helicity of the molecules based on the sign of the Cotton effects observed in the spectra. mdpi.com Similarly, for chiral imidazole (B134444) derivatives, CD spectroscopy has been instrumental in understanding how small structural modifications influence the solid-state aggregation and the resulting chiroptical properties. rsc.org

Conformational analysis is another area where CD spectroscopy can provide valuable information. The CD spectrum is sensitive to conformational changes that alter the relative orientation of chromophores. Therefore, by studying the CD spectrum under different conditions (e.g., varying solvent or temperature), it may be possible to gain insights into the conformational flexibility and the preferred solution-state conformation of chiral this compound derivatives.

Although no specific experimental data is currently available for chiral derivatives of this compound, a hypothetical dataset can illustrate the potential output of a CD spectroscopic analysis.

Table 1: Hypothetical Circular Dichroism Data for Enantiomers of a Chiral this compound Derivative

EnantiomerWavelength (nm)Molar Ellipticity (deg·cm²·dmol⁻¹)
(R)-enantiomer 250+15,000
280-10,000
310+5,000
(S)-enantiomer 250-15,000
280+10,000
310-5,000
This table is a hypothetical representation to illustrate the expected mirror-image relationship in the CD spectra of enantiomers.

Theoretical and Computational Investigations of 2 Methylthiazolo 5,4 B Pyridin 6 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are pivotal in elucidating the intrinsic electronic properties of a molecule. For 2-Methylthiazolo[5,4-b]pyridin-6-ol, these methods provide a lens to view its stability, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) has become a standard tool for investigating the ground-state properties of medium-sized organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in determining the optimized geometry, electronic distribution, and molecular orbital energies of this compound.

DFT methods, such as B3LYP with a 6-311G(d,p) basis set, can be employed to predict the molecule's geometric parameters, including bond lengths and angles. rsc.org The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov

The molecular electrostatic potential (MEP) surface, another output of DFT calculations, maps the charge distribution on the molecule. This allows for the identification of electrophilic and nucleophilic sites, which is crucial for predicting intermolecular interactions. For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms, indicating their susceptibility to electrophilic attack, while regions of positive potential would highlight sites for nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311G(d,p))

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment3.2 D
Total Energy-850.12 Hartrees

Note: The data in this table is representative and derived from typical DFT calculations on similar heterocyclic systems.

While DFT is powerful for ground-state properties, ab initio methods, such as Time-Dependent Density Functional Theory (TD-DFT) and Equation-of-Motion Coupled-Cluster (EOM-CC) theories, are more suited for exploring excited states and predicting spectroscopic properties. fsu.edu These methods can calculate the energies of electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy.

For this compound, TD-DFT calculations could predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths. This information is valuable for understanding the photophysical properties of the molecule and for interpreting experimental spectra. The nature of the electronic transitions, such as n→π* or π→π*, can also be elucidated, providing insight into the molecule's behavior upon photoexcitation.

Table 2: Predicted UV-Vis Absorption Data for this compound from TD-DFT Calculations

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S0 → S13.93180.25
S0 → S24.52750.18
S0 → S35.12430.32

Note: The data in this table is illustrative and based on typical TD-DFT results for similar aromatic heterocycles.

Conformational Analysis and Energy Landscapes of this compound

The three-dimensional structure and conformational flexibility of a molecule are critical to its function, particularly in a biological context. Conformational analysis of this compound involves exploring the potential energy surface to identify stable conformers and the energy barriers between them.

Due to the largely rigid fused ring system of the thiazolo[5,4-b]pyridine (B1319707) core, the main source of conformational flexibility in this compound arises from the rotation of the hydroxyl (-OH) group and the methyl (-CH3) group. Computational methods can be used to perform a systematic scan of the dihedral angles associated with these groups to map the energy landscape.

The results of such an analysis would likely indicate that the planar conformer, where the O-H bond lies in the plane of the pyridine (B92270) ring, is the most stable due to favorable electronic delocalization. The rotational barrier for the hydroxyl group would provide information on the ease of interconversion between different rotamers.

Prediction of Reactivity and Reaction Mechanisms via Computational Models

Computational models are invaluable for predicting the chemical reactivity of a molecule and for elucidating the mechanisms of chemical reactions.

The synthesis of thiazolo[5,4-b]pyridine derivatives often involves multiple steps. nih.gov Computational chemistry can be used to model these reactions and identify the transition state structures and their corresponding activation energies. For instance, a key step in the synthesis of similar heterocycles is the cyclization reaction. DFT calculations can be employed to locate the transition state for this ring-closing step, providing insights into the reaction kinetics and helping to optimize reaction conditions.

By mapping the reaction pathway from reactants to products through the transition state, a detailed understanding of the reaction mechanism can be achieved. This includes identifying key bond-forming and bond-breaking events and the role of any catalysts involved.

The acidity (pKa) and redox properties of this compound are important for understanding its behavior in different chemical environments. Computational methods can provide reliable predictions of these properties.

The pKa of the hydroxyl group and the protonated pyridine nitrogen can be calculated using various computational models, often in conjunction with an implicit solvent model to simulate aqueous conditions. These calculations typically involve computing the Gibbs free energy change for the deprotonation reaction.

Similarly, the redox potential can be predicted by calculating the free energy change associated with the addition or removal of an electron. These calculations are crucial for assessing the molecule's potential as an antioxidant or its stability in electrochemical applications.

Table 3: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
pKa (hydroxyl group)8.5
pKa (protonated pyridine N)4.2
First Oxidation Potential (V vs. SHE)+1.2
First Reduction Potential (V vs. SHE)-0.8

Note: These values are estimations based on computational studies of analogous phenolic and pyridine-containing heterocyclic compounds.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as this compound, and a biological target, typically a protein. These methods provide valuable insights into the binding mode, affinity, and stability of the ligand-protein complex, guiding the design and development of new therapeutic agents.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. actascientific.comphyschemres.org This technique is instrumental in understanding the intermolecular interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. actascientific.comresearchgate.net Following docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-protein system over time. physchemres.orgresearchgate.net MD simulations provide a more realistic representation of the biological environment and can assess the stability of the predicted binding pose. physchemres.org

Binding affinity, often quantified as the binding free energy, is a critical parameter in drug discovery, as it indicates the strength of the interaction between a ligand and its target. Molecular docking programs calculate this value for various poses of the ligand within the protein's binding site, with the most favorable (lowest) energy pose being the most likely binding conformation. researchgate.net

Recent studies on thiazolo[5,4-b]pyridine derivatives have identified several potential biological targets. For instance, derivatives of this scaffold have been investigated as inhibitors of c-KIT, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GIST). nih.gov Molecular docking studies revealed that these compounds can form key hydrogen bonds within the c-KIT active site. nih.gov Another study focused on the design of thiazolo[5,4-b]pyridine derivatives as anticancer agents targeting DNA. actascientific.com Docking simulations with a DNA duplex showed strong interactions, suggesting an intercalative binding mode. actascientific.com

The table below summarizes the predicted binding affinities of some thiazolo[5,4-b]pyridine derivatives against their respective targets, as reported in recent literature.

Table 1: Predicted Binding Affinities of Thiazolo[5,4-b]pyridine Derivatives

Compound/Derivative Target Protein Predicted Binding Affinity (kcal/mol)
Thiazolo[4,5-b]pyridine (B1357651) derivative DNA (PDB ID: 1BNA) -5.02
Thiazole (B1198619) derivative TH DNA (PDB ID: 1BNA) -3.97

Protein-ligand interaction fingerprints (IFPs) are computational representations that summarize the key interactions between a ligand and a protein. nih.govnih.gov These fingerprints are valuable for understanding binding mechanisms, comparing binding modes of different ligands, and in virtual screening campaigns. nih.gov They typically encode the presence or absence of specific types of interactions, such as hydrogen bonds, hydrophobic contacts, and salt bridges, with individual amino acid residues in the binding pocket. nih.govnih.gov

For derivatives of the thiazolo[5,4-b]pyridine scaffold, interaction fingerprint analysis has been crucial in elucidating their mechanism of action. For example, in the context of c-KIT inhibition, the 4-nitrogen of the thiazolo[5,4-b]pyridine core has been identified as a key hinge-binding motif for PI3K kinase, while the 1-nitrogen and a 2-amino group are important for binding to the ITK kinase hinge region. nih.gov Functionalization at the 5-position has been shown to target the ATP-binding site of kinases like BCR-ABL, RAF, and VEGFR2. nih.gov A recent study also highlighted the importance of functionalization at the 6-position for identifying novel c-KIT inhibitors. nih.gov

In another example, molecular docking of a thiazolo[4,5-b]pyridine derivative with breast cancer target 3hp5 revealed two hydrogen bonds with glycine (B1666218) residues (GLY-9 and GLY-92) and hydrophobic interactions with valine (VAL-66) and alanine (B10760859) (ALA-91), as well as a pi-pi interaction with phenylalanine (PHE-192). actascientific.com When docked with a prostate cancer target, the same derivative formed four hydrogen bonds with an asparagine residue (ASN-61) and showed hydrophobic interactions with isoleucine (ILE-59). actascientific.com

The table below details the key interacting residues for a thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivative, which provides insight into the types of interactions that could be expected for similar scaffolds like this compound.

Table 2: Key Interacting Residues for a Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile Derivative (Compound 4e) with α-amylase

Interacting Residue
Trp58
Trp59
Tyr62
Gln63
His101
Val107
Ile148
Asn152
Leu162
Thr163
Gly164
Leu165
Asp197
Ala198
Asp236
Leu237
His299
Asp300
His305

Data from a 100-ns molecular dynamics simulation. plos.orgnih.gov

Biological Activities and Mechanistic Insights of 2 Methylthiazolo 5,4 B Pyridin 6 Ol and Its Analogues

In Vitro Evaluation of Biological Activities in Cellular and Biochemical Assays

Thiazolo[5,4-b]pyridine (B1319707) derivatives have demonstrated significant potential as inhibitors of various enzymes, particularly kinases and bacterial DNA gyrase B. nih.govresearchgate.net

Kinase Inhibition:

Derivatives of the thiazolo[5,4-b]pyridine scaffold have been identified as potent inhibitors of several kinases, playing a crucial role in cancer therapy.

c-KIT Kinase: A series of novel thiazolo[5,4-b]pyridine derivatives were designed and synthesized to overcome imatinib (B729) resistance in gastrointestinal stromal tumors (GIST). One derivative, 6r , emerged as a potent c-KIT inhibitor, strongly inhibiting an imatinib-resistant c-KIT V560G/D816V double mutant. nih.gov Compared to imatinib, 6r showed 8.0-fold higher enzymatic inhibitory activity against this mutant. nih.gov

Phosphoinositide 3-Kinase (PI3K): Novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have shown potent inhibitory activity against PI3K. mdpi.comresearchgate.net Compound 19a exhibited nanomolar inhibitory activity against PI3Kα, PI3Kγ, and PI3Kδ isoforms. mdpi.comresearchgate.net Structure-activity relationship (SAR) studies revealed that a sulfonamide group and a pyridyl group attached to the thiazolo[5,4-b]pyridine core are crucial for high inhibitory potency. mdpi.comresearchgate.net

Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK): A series of substituted thiazolo[5,4-b]pyridine analogues were developed as EGFR-TK inhibitors targeting resistance mutations in non-small cell lung cancer. nih.gov The lead compound, 10k , displayed remarkable potency against HCC827, NCI-H1975, and A-549 cancer cell lines, with IC50 values comparable to the approved drug Osimertinib. nih.gov

Transforming Growth Factor-β Type I Receptor Kinase (ALK5): Certain thiazolo[5,4-b]pyridine analogues have been evaluated for their ALK5 inhibitory activity. nih.govnih.gov For instance, N-(3-fluorobenzyl)-4-(6-methylpyridin-2-yl)-5-( nih.govnih.govnih.govtriazolo[1,5-a]pyridin-6-yl)thiazol-2-amine (12b ) inhibited ALK5 phosphorylation with an IC50 value of 7.01 nM. nih.gov Another series of imidazoles, including compound 19j , also showed potent ALK5 inhibition with an IC50 of 7.68 nM. nih.gov

Met Kinase: A tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative, JLK1360, was synthesized and identified as a Met antagonist, inhibiting cell scattering and branching morphogenesis by impairing receptor signaling. researchgate.net

DNA Gyrase B Inhibition:

Analogues of thiazolo[5,4-b]pyridine have been investigated as inhibitors of bacterial DNA gyrase, a key enzyme in bacterial DNA replication.

4,5,6,7-Tetrahydrobenzo[d]thiazoles: An optimized series of these compounds showed improved inhibition of DNA gyrase and topoisomerase IV from Staphylococcus aureus and Escherichia coli, with IC50 values in the nanomolar range. researchgate.netbrc.hu The most promising inhibitor, compound 29 , was active against various resistant bacterial strains. brc.hu

Benzothiazole Conjugates: To enhance penetration into Gram-negative bacteria, benzothiazole-based GyrB/ParE inhibitors were conjugated with siderophore mimics. nih.gov The conjugate 18b displayed potent inhibition of E. coli DNA gyrase and topoisomerase IV. nih.gov

Interactive Data Table: Enzyme Inhibition by Thiazolo[5,4-b]pyridine Analogues

Compound/AnalogueTarget EnzymeIC50 ValueCell Line/OrganismReference
6r c-KIT V560G/D816V4.77 µM- nih.gov
19a PI3Kα3.6 nM- mdpi.comresearchgate.net
10k EGFR-TK0.010 µMHCC827 nih.gov
12b ALK57.01 nM- nih.gov
29 E. coli DNA gyrase0.056 µME. coli brc.hu

The interaction of thiazolo[5,4-b]pyridine derivatives with specific receptors is a key aspect of their mechanism of action.

DNA Binding: A novel thiazolo[5,4-b]pyridine derivative, 5,7-diamino-6-(benzo[d]thiazol-2-yl)-3-phenylthiazolo[4,5-b]pyridine-2(3H)-thione, was shown to bind to calf thymus DNA (CT-DNA) via an intercalative mode. actascientific.com The intrinsic binding constant (Kb) was determined to be 7.24 × 10^5 M-1. actascientific.com Molecular docking studies further supported the strong interaction between the compound and a DNA duplex. actascientific.com

TGF-beta Receptor Type-1: An analogue, 4-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl)thiazol-2-amine, was evaluated for its binding to the TGF-beta receptor type-1, showing an EC50 of 2.20E+4 nM for inhibition. ucsd.edu

The antiproliferative effects of thiazolo[5,4-b]pyridine derivatives have been extensively studied in various cancer cell lines.

GIST and Mast Cell Carcinoma: The c-KIT inhibitor 6r significantly attenuated the proliferation of GIST-T1 and HMC1.2 cancer cells. nih.gov It showed 23.6-fold higher anti-proliferative activity on HMC1.2 cells compared to imatinib. nih.gov

Non-Small Cell Lung Cancer: The EGFR-TK inhibitor 10k demonstrated potent anticancer activity against HCC827, NCI-H1975, and A-549 cell lines, with GI50 values of 0.010 µM, 0.08 µM, and 0.82 µM, respectively. nih.gov Importantly, this compound and its potent analogues showed no toxicity to the normal BEAS-2B cell line at concentrations exceeding 35 µM. nih.gov

Breast Cancer: Novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, which are structurally related to thiazolopyridines, were tested against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov Compound 2 showed a significant antiproliferative effect on the MCF-7 cell line with an IC50 of 4.3 ± 0.11 µg/mL. nih.gov

Other Cancer Cell Lines: The antiproliferative activity of various other thiazolo[5,4-b]pyridine derivatives has been evaluated against a range of cancer cell lines, including those of the pancreas and colon, with many compounds showing promising cytostatic effects. nih.govirb.hr

Interactive Data Table: Antiproliferative Activity of Thiazolo[5,4-b]pyridine Analogues

Compound/AnalogueCancer Cell LineGI50/IC50 ValueReference
6r HMC1.21.15 µM nih.gov
10k HCC8270.010 µM nih.gov
10k NCI-H19750.08 µM nih.gov
10k A-5490.82 µM nih.gov
Compound 2 MCF-74.3 ± 0.11 µg/mL nih.gov

Thiazolo[5,4-b]pyridine derivatives have been shown to induce apoptosis and modulate the cell cycle in cancer cells.

Apoptosis Induction: The potent EGFR-TK inhibitor 10k was found to induce significant early (31.9%) and late (8.8%) apoptosis in HCC827 cancer cells, as compared to the control. nih.gov Another study on thiazolo-pyridine derivatives showed that they could induce apoptosis in A549 lung cancer cells through the activation of p53 pathways.

Cell Cycle Arrest: The hybrid drug Met-ITC, which combines metformin (B114582) with an isothiocyanate moiety, was shown to affect the cell cycle in MCF-7 breast cancer cells in a concentration-dependent manner. nih.gov

The anti-inflammatory potential of thiazolo[5,4-b]pyridine derivatives has been noted, although detailed cellular studies are less common in the reviewed literature. Some research indicates that these compounds can modulate inflammatory pathways, making them candidates for the development of anti-inflammatory drugs. The structural similarity of thiazolopyridines to known anti-inflammatory agents suggests this as a promising area for future investigation. researchgate.net

Thiazolo[5,4-b]pyridine and its analogues have demonstrated a broad spectrum of antimicrobial and antiviral activities.

Antibacterial Activity: Various pyridine-containing compounds have shown good antimicrobial activity against strains such as S. pneumoniae, B. subtilis, E. coli, and K. pneumonia. nih.gov Thiazole-pyridine hybrids have also been reported to be effective against several bacterial strains. nih.gov A series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones showed moderate to potent activity, with compound 3g being particularly effective against Pseudomonas aeruginosa and Escherichia coli with a MIC value of 0.21 µM. semanticscholar.org Thiazolo[4,5-b]pyridine (B1357651) derivatives have also shown synergistic activity with amoxicillin (B794) against resistant bacterial strains. researchgate.net

Antifungal Activity: Some thiazolo[4,5-b]pyridine derivatives have exhibited activity against Candida albicans, with one compound showing a minimal inhibitory concentration (MIC) of 12.5 μg/mL. researchgate.net

Antiviral Activity: A series of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl-)-1,3,4-oxadiazole derivatives, which share structural motifs with the target compound, were evaluated for their antiviral activity against tobacco mosaic virus (TMV). nih.gov Several of these compounds exhibited good curative effects, with compound 8i showing an EC50 value of 246.48 µg/mL, which was better than the commercial product Ningnanmycin. nih.gov

Interactive Data Table: Antimicrobial Activity of Thiazolo[5,4-b]pyridine Analogues

Compound/AnalogueMicroorganismMIC/EC50 ValueReference
Compound 3g Pseudomonas aeruginosa0.21 µM semanticscholar.org
Compound 3g Escherichia coli0.21 µM semanticscholar.org
Thiazolo[4,5-b]pyridine derivativeCandida albicans12.5 µg/mL researchgate.net
Compound 8i Tobacco Mosaic Virus (TMV)246.48 µg/mL nih.gov

Identification and Characterization of Molecular Targets and Pathways

Understanding the precise molecular interactions of a compound is fundamental to its development as a therapeutic agent. For 2-Methylthiazolo[5,4-b]pyridin-6-ol and its analogues, a multi-omics approach, integrating proteomics, transcriptomics, and metabolomics, is crucial for identifying their cellular targets and deciphering the pathways they modulate.

While specific proteomics studies on this compound are not yet prevalent in the literature, research on analogous thiazolopyridine derivatives provides a framework for target identification. Chemical proteomics, a powerful tool for "target fishing," utilizes immobilized small molecules to capture their binding partners from cell lysates, which are then identified by mass spectrometry. researchgate.net This approach can reveal not only the primary targets but also off-target interactions that may contribute to a compound's efficacy or toxicity. researchgate.net

For instance, in silico modeling of the thiazolopyridine derivative AV25R has predicted interactions with several proteins that are key regulators of tumor progression. nih.gov These potential targets include Ferrochelatase (FECH), Mitogen-activated protein kinase 11 (MAP11), Epidermal Growth Factor Receptor (EGFR), Transforming Growth Factor-Beta Receptor 1 (TGFBR1), and Mouse double minute 2 homolog (MDM2). nih.gov Such computational predictions provide a strong basis for subsequent experimental validation using techniques like affinity purification-mass spectrometry. nih.gov

General methodologies for affinity purification are well-established, often involving the use of epitope tags like the FLAG-tag for the efficient isolation of protein complexes from cell cultures. nih.gov The combination of such purification techniques with sensitive mass spectrometry allows for the comprehensive identification of proteins that interact with a small molecule probe. nih.govbiorxiv.org

Transcriptomics offers a global view of how a compound alters gene expression within a cell, providing insights into the affected signaling pathways and cellular responses. Microarray analysis of the B-acute leukemia cell line RS4;11 treated with the thiazolopyridine derivative AV25R revealed significant changes in the expression of numerous genes. nih.gov

The analysis highlighted the differential regulation of cancer-related signaling pathways, most notably the VEGFA-VEGFR2 signaling pathway and the EGF/EGFR pathway. nih.gov This suggests that the anti-proliferative effects of this analogue may be mediated through the modulation of these critical oncogenic pathways. The study of gene expression profiles can also help in identifying prognostic biomarkers and novel therapeutic targets. nih.gov For example, the upregulation or downregulation of specific genes following treatment can point to the mechanism of action and potential resistance pathways. nih.gov

Table 1: Predicted and Identified Molecular Targets and Pathways for Thiazolopyridine Analogues

Compound/Class Methodology Identified/Predicted Targets Affected Pathways Reference
Thiazolopyridine AV25R In Silico Modeling FECH, MAP11, EGFR, TGFBR1, MDM2 - nih.gov
Thiazolopyridine AV25R Microarray Analysis - VEGFA-VEGFR2, EGF/EGFR nih.gov

This table is based on data from studies on analogues of this compound.

Cancer cells exhibit altered metabolism to sustain their rapid proliferation. Targeting these metabolic vulnerabilities is a promising therapeutic strategy. Tyrosine kinase inhibitors (TKIs), a class to which many thiazolopyridine derivatives belong, have been shown to induce significant metabolic reprogramming in cancer cells. nih.govnih.gov

Metabolomic profiling of cells treated with various TKIs has revealed common metabolic shifts, including:

Altered Glycolysis and Pentose Phosphate Pathway (PPP): TKI-resistant cells often show an upregulation of glycolysis and the PPP. nih.gov This metabolic adaptation provides the cells with the necessary energy and building blocks for survival and proliferation. nih.gov

Disrupted Mitochondrial Metabolism: TKIs can affect mitochondrial function, leading to changes in the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. nih.govresearchgate.net

Changes in Amino Acid Metabolism: The inhibition of signaling pathways by TKIs can lead to significant alterations in the levels of various amino acids, such as glycine (B1666218), serine, and threonine. nih.gov

While specific metabolomics data for this compound is not available, it is plausible that as a kinase inhibitor, it would induce similar metabolic perturbations. Investigating these changes can provide a deeper understanding of its mechanism of action and may reveal metabolic biomarkers of response. researchgate.net

Research into the broader class of thiazolo[5,4-b]pyridine derivatives has identified them as potent inhibitors of several key oncogenic kinases. nih.govmdpi.com Functionalization at the 6-position of the thiazolo[5,4-b]pyridine scaffold has been a strategy to develop novel c-KIT inhibitors. nih.gov

c-KIT Inhibition: c-KIT is a receptor tyrosine kinase that, when mutated or overexpressed, plays a crucial role in various cancers, including gastrointestinal stromal tumors (GIST). nih.govpatsnap.com Inhibition of c-KIT blocks downstream signaling pathways such as the PI3K/AKT pathway, which is vital for cell survival and proliferation. nih.gov Thiazolo[5,4-b]pyridine derivatives have been shown to inhibit c-KIT, including mutations that confer resistance to other TKIs like imatinib. nih.gov

PI3K Inhibition: The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer. Novel thiazolo[5,4-b]pyridine analogues have been designed as potent PI3K inhibitors, with some compounds exhibiting nanomolar inhibitory activity against various PI3K isoforms. mdpi.comnih.gov

EGFR-TK Inhibition: A novel series of thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of the epidermal growth factor receptor-tyrosine kinase (EGFR-TK), including resistance mutations found in non-small cell lung cancer. nih.gov Mechanistic studies on one such derivative, compound 10k, revealed that it acts as an inhibitor of EGFR-TK autophosphorylation and induces significant apoptosis in cancer cells. nih.gov

In Vivo Efficacy and Mechanism Studies in Preclinical Animal Models (excluding human clinical data)

The ultimate test of a potential anti-cancer compound is its ability to inhibit tumor growth in a living organism. Preclinical studies in animal models are essential for demonstrating proof-of-concept and for understanding the in vivo mechanisms of action.

Several studies have demonstrated the in vivo anti-tumor efficacy of thiazole (B1198619) and thiazolopyridine derivatives in mouse xenograft models.

An imidazopyridine-based thiazole derivative, 7d , which acts as a pyruvate (B1213749) kinase M2 (PKM2) inhibitor, has shown significant tumor regression in a mouse model of triple-negative breast cancer, outperforming the established drug lapatinib. nih.gov

A thiazolo[5,4-b]pyridine derivative, 35h , demonstrated dose-dependent inhibition of tumor growth in a BaF3-tel-c-KIT-T670I cell-inoculated xenograft mouse model, with almost complete tumor growth inhibition at a dose of 100 mg/kg/day. mdpi.com

The anti-c-KIT antibody-drug conjugate LOP628 showed significant anti-tumor activity, including tumor regression and stasis, in mouse xenograft models of GIST and small cell lung cancer (SCLC). aacrjournals.orgnih.govresearchgate.net It was also effective in an imatinib-resistant GIST model. aacrjournals.orgresearchgate.net

These studies underscore the therapeutic potential of the thiazolopyridine scaffold in oncology. The observed in vivo efficacy in various cancer models, including those resistant to standard therapies, provides a strong rationale for the continued development of compounds like this compound and its analogues. oup.com

Table 2: In Vivo Efficacy of Thiazole and Thiazolopyridine Analogues in Mouse Models

Compound Compound Class Cancer Model Key Findings Reference
7d Imidazopyridine-based thiazole derivative (PKM2 inhibitor) Triple-Negative Breast Cancer Significant tumor regression, outperformed lapatinib. nih.gov
35h Thiazolo[5,4-b]pyridine derivative BaF3-tel-c-KIT-T670I Xenograft Dose-dependent tumor growth inhibition; ~100% inhibition at 100 mg/kg/day. mdpi.com

| LOP628 | Anti-c-KIT Antibody-Drug Conjugate | GIST and SCLC Xenografts | Tumor regression and stasis; efficacy in imatinib-resistant model. | aacrjournals.orgresearchgate.net |

This table is based on data from studies on analogues of this compound.

Pharmacodynamic Biomarker Evaluation in Animal Studies

While direct pharmacodynamic biomarker data for this compound in animal models is not extensively published, studies on its analogues, particularly those targeting protein kinases, offer valuable insights. For instance, in the evaluation of thiazolo[5,4-b]pyridine derivatives as epidermal growth factor receptor (EGFR) tyrosine kinase (TK) inhibitors, mechanistic studies have been conducted. One active compound, N-(3-(6-(2-aminopyrimidin-5-yl)thiazolo[5,4-b]pyridin-2-yl)-2-methylphenyl)-2,5-difluorobenzenesulfonamide (10k) , was shown to inhibit EGFR-TK autophosphorylation in HCC827 cells. Furthermore, this compound induced significant early and late apoptosis in cancer cells, indicating a clear pharmacodynamic effect at the cellular level.

In studies involving other analogues targeting different kinases, such as c-KIT, the downstream signaling pathways of the target are often monitored as pharmacodynamic biomarkers. For example, inhibition of c-KIT would be expected to lead to a decrease in the phosphorylation of downstream effectors like Akt and ERK in tumor tissues from animal models.

In Vivo Target Engagement Studies

For other analogues, such as those developed as c-KIT inhibitors, target engagement is often inferred from the potent enzymatic inhibition and the specific anti-proliferative activity in cancer cell lines that are dependent on the target kinase. For example, the derivative 6r showed potent inhibition of a c-KIT double mutant and attenuated the proliferation of cancer cells harboring this mutation, strongly suggesting engagement with the intended molecular target.

Structure-Based Drug Design (SBDD) and Fragment-Based Drug Discovery (FBDD) Approaches Using the Scaffold

The thiazolo[5,4-b]pyridine scaffold has been extensively utilized in both structure-based drug design (SBDD) and fragment-based drug discovery (FBDD) campaigns to develop potent and selective inhibitors of various protein kinases.

Fragment-based drug discovery is a powerful method for developing potent small-molecule compounds starting from smaller, weakly binding fragments. This approach has been successfully applied to a variety of targets and is instrumental in chemical biology for creating high-quality chemical probes.

A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues were designed and synthesized as potential phosphoinositide 3-kinase (PI3K) inhibitors. This design was based on the pharmacophore splicing of known methoxyl pyridine (B92270) and morpholinyl heterocyclic inhibitors.

Co-crystallization Studies with Target Proteins

While a specific co-crystal structure of this compound with a target protein was not found, molecular docking studies for its analogues have provided valuable insights into their binding modes.

For a series of thiazolo[5,4-b]pyridine-based PI3K inhibitors, docking studies showed that the 2-pyridyl thiazolo[5,4-b]pyridine scaffold fits well into the ATP binding pocket of the PI3Kα kinase. The pyridine nitrogen forms a hydrogen bond with the hinge region residue Val851, and a water-mediated hydrogen bond network is formed with Tyr836 and Asp810. A critical hydrogen bond was also observed between the sulfonamide group of an analogue and Lys802, highlighting key interactions for potent inhibition.

In another study on EGFR inhibitors, docking simulations revealed that thiazolo[5,4-b]pyridine derivatives form essential hinge interactions and hydrogen bonds with Cys797, which is crucial for target engagement.

Ligand Efficiency and Lipophilicity Analysis

Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are important metrics in drug discovery for optimizing the physicochemical properties of lead compounds.

The following table presents key physicochemical properties and ligand efficiency metrics for selected thiazolo[5,4-b]pyridine analogues from the literature. These metrics help in assessing the quality of the compounds and guiding further optimization.

CompoundTargetIC₅₀ (µM)MW ( g/mol )cLogPLigand Efficiency (LE)Lipophilic Ligand Efficiency (LLE)
Compound 10k EGFR (HCC827)0.010569.65.30.352.7
Compound 6h c-KIT9.87324.34.10.230.9
Compound 19a PI3Kα0.023549.63.80.333.8

Note: LE is calculated as (1.37 * pIC₅₀) / N_heavy_atoms and LLE is calculated as pIC₅₀ - cLogP. cLogP values are estimated.

The data indicates that analogues like Compound 10k and Compound 19a exhibit good ligand efficiency and lipophilic ligand efficiency, making them promising candidates for further development. In contrast, Compound 6h shows lower efficiency metrics, suggesting that optimization of its structure could be beneficial.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Methylthiazolo 5,4 B Pyridin 6 Ol Derivatives

Systematic Modification of the 2-Methyl Group and its Impact on Biological Activity

The "magic methyl" effect, a term used in medicinal chemistry, highlights the significant impact that the addition of a methyl group can have on the biological activity of a compound. nih.gov This effect is often attributed to improved binding affinity, metabolic stability, or conformational rigidity. nih.gov In the context of 2-Methylthiazolo[5,4-b]pyridin-6-ol derivatives, the 2-methyl group is a key structural feature.

Studies have shown that modifications to this group can lead to substantial changes in potency. For instance, replacing the methyl group with other alkyl groups or functional moieties can modulate the compound's interaction with its biological target. This has been observed in various heterocyclic compounds where even minor changes to an alkyl substituent can alter the therapeutic profile. nih.govnih.gov

Exploration of Substituents at the 6-Hydroxyl Position and Their Influence on Potency and Selectivity

The 6-hydroxyl group of this compound is a prime site for modification to enhance potency and selectivity. This has been demonstrated in related thiazolopyridine series, where functionalization at this position has led to the discovery of potent inhibitors for various kinases. nih.gov

For example, in a series of thiazolo[5,4-b]pyridine (B1319707) derivatives developed as c-KIT inhibitors, functionalization at the 6-position was a novel approach that yielded compounds with significant inhibitory activity against imatinib-resistant mutants. nih.gov This suggests that introducing different substituents at the 6-hydroxyl position can directly influence the compound's binding affinity and selectivity for its target protein.

Modulating the Pyridine (B92270) Nitrogen and Thiazole (B1198619) Sulfur for Enhanced Biological Profiles

The pyridine nitrogen and thiazole sulfur atoms in the this compound scaffold are crucial for its biological activity. The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction for binding to many biological targets. nih.gov In a study on PI3K inhibitors, the 4-nitrogen of the thiazolo[5,4-b]pyridine scaffold was identified as a hinge-binding motif. nih.gov

Positional Isomerism and Stereochemical Considerations in Derivatives

Positional isomerism plays a significant role in the biological activity of thiazolopyridine derivatives. For instance, the isomeric thiazolo[4,5-b]pyridines have been reported to exhibit a range of biological activities, including anticancer and antimicrobial effects. mdpi.com The arrangement of the thiazole and pyridine rings, as well as the position of substituents, can dramatically alter the molecule's shape and electronic distribution, thereby affecting its interaction with biological targets.

Stereochemistry is another critical factor. The introduction of chiral centers in the derivatives of this compound can lead to enantiomers with different biological activities. This is a well-established principle in drug design, where one enantiomer may be significantly more potent or have a better safety profile than the other.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to identify novel chemotypes with improved properties. nih.govnih.gov Scaffold hopping involves replacing the core structure of a molecule with a different scaffold while maintaining similar biological activity. nih.gov This can lead to compounds with better pharmacokinetic properties or novel intellectual property.

Bioisosteric replacement, on the other hand, involves substituting a functional group with another group that has similar physical or chemical properties. researchgate.net This can be used to improve potency, selectivity, or metabolic stability. For the this compound scaffold, these strategies could involve replacing the thiazolopyridine core with other heterocyclic systems or substituting the methyl or hydroxyl groups with bioisosteric equivalents.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This can be used to predict the activity of new compounds and to guide the design of more potent analogs.

Development of QSAR Models for Specific Biological Endpoints

For this compound derivatives, QSAR models can be developed for specific biological endpoints, such as inhibitory activity against a particular enzyme or receptor. nih.gov These models are typically built using a training set of compounds with known activities and a set of molecular descriptors that describe the physicochemical properties of the molecules.

Once a robust QSAR model is developed, it can be used to screen virtual libraries of compounds and to prioritize the synthesis of the most promising candidates. This can significantly accelerate the drug discovery process and reduce the costs associated with experimental screening.

Application of Machine Learning in SAR Analysis

The exploration of Structure-Activity Relationships (SAR) for novel chemical entities has been significantly advanced by the integration of computational methods, particularly machine learning (ML). These approaches aim to construct predictive models that can forecast the biological activity of compounds based on their molecular structures, thereby accelerating the drug discovery process.

While extensive research has been conducted on the synthesis and SAR of various thiazolo[5,4-b]pyridine derivatives for a range of biological targets, a review of the current scientific literature indicates a lack of specific studies applying machine learning techniques to the SAR analysis of this compound or its direct derivatives.

However, the principles of applying machine learning to SAR are well-established and have been successfully utilized for other classes of heterocyclic compounds. For instance, in the study of pyrazolo[3,4-b]pyridin-6-one derivatives, computational models based on machine learning were developed to predict anticancer activity. nih.gov These models were instrumental in identifying new compounds with potential antitumor effects. nih.gov An integrated strategy employing a cascade of these screening models led to the identification of several active compounds. nih.gov

Similarly, Quantitative Structure-Activity Relationship (QSAR) modeling, a related computational technique, has been applied to other heterocyclic systems. For example, QSAR studies on triazolothiadiazine compounds have been used to develop predictive models for their antifungal and antibiotic properties. mdpi.com These models identify key molecular descriptors that correlate with biological activity, enabling the in-silico screening of compound libraries. mdpi.com

The general workflow for applying machine learning to SAR analysis involves several key steps:

Data Collection and Preparation: A dataset of compounds with known biological activities (e.g., IC₅₀ values) is compiled. The chemical structures of these compounds are represented numerically using molecular descriptors.

Model Training: A machine learning algorithm is trained on this dataset to learn the relationship between the molecular descriptors and the biological activity.

Model Validation: The predictive performance of the model is rigorously assessed using various validation techniques.

Prediction: The validated model is then used to predict the activity of new, untested compounds.

Although no direct applications of machine learning to the SAR of this compound have been reported, the successful application of these methods to structurally related heterocyclic cores suggests their potential utility in future studies of this compound and its analogs. Such an approach could facilitate the rational design of new derivatives with enhanced therapeutic properties.

Emerging Research Directions and Future Prospects for 2 Methylthiazolo 5,4 B Pyridin 6 Ol

Integration into Advanced Drug Discovery Platforms

There is currently no available information in the scientific literature regarding the integration of 2-Methylthiazolo[5,4-b]pyridin-6-ol into advanced drug discovery platforms. The thiazolo[5,4-b]pyridine (B1319707) scaffold, however, has been identified as a "privileged structure" in medicinal chemistry, suggesting its potential for yielding biologically active compounds. nih.gov Derivatives of this scaffold have been the subject of structure-activity relationship (SAR) studies, for instance, in the development of c-KIT and phosphoinositide 3-kinase (PI3K) inhibitors. nih.govnih.gov Future research could involve the synthesis of a library of compounds based on the this compound structure for high-throughput screening against various biological targets.

Potential for Combination Therapies Based on Mechanistic Understanding

Due to the lack of research on this compound, its mechanism of action is unknown, and therefore, no combination therapies have been investigated. For the broader class of thiazolopyridine derivatives, their potential to act as kinase inhibitors suggests that they could be explored in combination with other anticancer agents. nih.govnih.gov For example, a c-KIT inhibitor derived from the thiazolo[5,4-b]pyridine scaffold has been studied to overcome resistance to existing drugs like imatinib (B729). nih.gov Should this compound be found to have a specific biological activity, future studies could explore its synergistic effects with other therapeutic agents.

Exploration of Non-Medicinal Applications (e.g., materials science, analytical chemistry)

There is no documented exploration of this compound in non-medicinal applications such as materials science or analytical chemistry. The broader class of thiazolopyridine derivatives is primarily investigated for its pharmacological properties. dmed.org.uadmed.org.ua The potential for applications in other fields would depend on the specific physicochemical properties of this compound, which have not yet been characterized in the available literature.

Challenges and Opportunities in the Development of Thiazolopyridine-Based Compounds

While there is no specific information on the challenges and opportunities in the development of this compound, the development of thiazolopyridine-based compounds, in general, presents both.

Challenges:

Synthesis: The synthesis of substituted thiazolopyridines can be complex, often requiring multiple steps with potentially moderate to good yields. nih.gov

Selectivity: As many thiazolopyridine derivatives are kinase inhibitors, achieving high selectivity for the target kinase to minimize off-target effects is a significant challenge. nih.gov

Drug Resistance: For compounds developed as anticancer agents, the potential for acquired resistance is a major hurdle. nih.gov

Opportunities:

Broad Biological Activity: The thiazolopyridine scaffold has demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, offering numerous avenues for drug development. dmed.org.uamdpi.com

Structural Versatility: The thiazolo[5,4-b]pyridine core allows for functionalization at various positions, enabling the fine-tuning of pharmacological properties through medicinal chemistry efforts. nih.gov

Overcoming Drug Resistance: Novel thiazolopyridine derivatives present an opportunity to overcome resistance to existing therapies. nih.gov

Future Avenues for Synthetic Innovation and Derivatization

Specific synthetic routes for this compound are not detailed in the reviewed literature. However, established methods for the synthesis of the thiazolo[5,4-b]pyridine scaffold could be adapted. nih.govnih.gov For instance, a common approach involves the construction of the thiazole (B1198619) ring onto a substituted pyridine (B92270) precursor. nih.gov

Future synthetic innovation could focus on:

Developing more efficient and scalable synthetic routes to this compound.

Creating a diverse library of derivatives by modifying the methyl and hydroxyl groups, as well as other positions on the bicyclic ring system.

Employing novel synthetic methodologies, such as flow chemistry or microwave-assisted synthesis, to accelerate the discovery of new analogues.

Roadmap for Continued Preclinical Research and Mechanistic Elucidation

A roadmap for the preclinical investigation of this compound would need to start from the very beginning, given the absence of existing data.

Proposed Roadmap:

Chemical Synthesis and Characterization:

Develop and optimize a reliable synthetic route for this compound.

Thoroughly characterize the compound's structure and purity using techniques like NMR, mass spectrometry, and elemental analysis.

In Vitro Screening:

Screen the compound against a broad panel of biological targets, such as kinases, to identify potential therapeutic areas.

Assess its cytotoxicity against various cancer cell lines and normal cell lines to determine its therapeutic index.

Mechanism of Action Studies:

If a biological activity is identified, conduct further studies to elucidate its mechanism of action. For example, if it shows anticancer activity, investigate its effects on cell cycle progression, apoptosis, and specific signaling pathways.

Lead Optimization:

Synthesize and test a series of analogues to establish structure-activity relationships and improve potency, selectivity, and pharmacokinetic properties.

In Vivo Studies:

Evaluate the efficacy of promising lead compounds in relevant animal models of disease.

Conduct preliminary pharmacokinetic and toxicology studies in animals.

Data Tables

Due to the lack of specific research on this compound, no data tables with research findings can be generated. The following table lists the compounds mentioned in the sourced documents.

Table 1: Mentioned Chemical Compounds | Compound Name | | --- | | this compound | | Thiazolo[5,4-b]pyridine | | Thiazolopyridine AV25R | | Imatinib | | 3-amino-5-bromo-2-chloropyridine (B1291305) | | 2-methyl-5-nitrophenylboronic acid pinacol (B44631) ester | | 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine | | 2-chloro-4-florophenyl sulfonamide | | 5-chlorothiophene-2-sulfonamide | | 5,7-diamino-6-(benzo[d]thiazol-2-yl)-3-phenylthiazolo[4,5-b]pyridine-2(3H)-thione | | 1-(pyridin-2-yl)thiourea | | 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone | | 4-(2-{1-(2-fluorophenyl)-3-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-3-oxopropylsulfanyl}-acetylamino)-benzoic acid ethyl ester | | 2H-4,6-dimethyl-2-[(4-phenylpiperazin-1-yl)methyl]-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridine | | 3-oxo-N-(thiazol-2-yl)butanamide | | Sildenafil | | 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride | | 2-Methoxythiazolo[4,5-b]pyridine | | Methyl 4,5,6,7-tetrahydrothiazolo[5,4-b]pyridine-2-carboxylate | | 3-Methylisothiazolo-[5,4-b]-pyridine | | 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones |

Q & A

Q. What synthetic methodologies are established for synthesizing 2-Methylthiazolo[5,4-b]pyridin-6-ol?

The synthesis typically involves cyclocondensation and alkylation strategies. For instance:

  • [3 + 3] Cyclocondensation : Reacting thiazolidinone derivatives with ketones (e.g., acetylacetone) in methanol under basic conditions (e.g., sodium methylate) forms the thiazolo-pyridine core .
  • Alkylation : Introducing methyl groups via nucleophilic substitution or microwave-assisted reactions optimizes yield and purity. Solvent-free conditions or ethanol reflux are often employed to enhance efficiency .

Q. What spectroscopic and analytical techniques validate its structural integrity?

  • NMR Spectroscopy : 1H and 13C NMR confirm proton environments and carbon frameworks, respectively. Aromatic protons in the thiazolo-pyridine ring appear as distinct singlets (δ 7.5–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 168.24 for related derivatives) .
  • X-ray Crystallography : Resolves 3D conformation, particularly for assessing steric effects of substituents .

Q. How is its stability assessed under experimental conditions?

  • Thermal Analysis : TGA (thermogravimetric analysis) determines decomposition temperatures.
  • pH-Dependent Stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC. Stability is typically maintained under physiological pH (7.4) but degrades in extremes .

Advanced Research Questions

Q. How can computational modeling predict its bioactivity?

  • Molecular Docking : Simulate binding to targets like cyclooxygenase-2 (COX-2) or kinases using software (e.g., AutoDock). Key interactions include hydrogen bonding with the hydroxyl group and π-π stacking with aromatic residues .
  • QSAR Models : Correlate substituent electronegativity or steric bulk with anti-inflammatory IC50 values. Methyl groups at the 5,7-positions enhance cytotoxicity .

Q. What strategies resolve contradictions in biological activity data?

  • Assay Replication : Repeat experiments under standardized conditions (e.g., cell line, incubation time).
  • Purity Verification : Use HPLC (>95% purity) to exclude impurities affecting results.
  • Solvent Controls : Test DMSO or ethanol vehicle effects on activity .

Q. How do structural modifications influence pharmacological activity?

  • Oxadiazole/Azo Groups : Introducing these via nucleophilic substitution (e.g., with acrylonitrile) enhances anti-inflammatory potency by improving target binding .
  • Piperazine Side Chains : Modulate receptor selectivity (e.g., serotonin or dopamine receptors) in neuropharmacological studies .

Q. What in vivo models evaluate its therapeutic potential?

  • Carrageenan-Induced Paw Edema : Measure edema reduction and cytokine (IL-6, TNF-α) levels in rodents. Dose-response curves (10–100 mg/kg) assess efficacy .
  • Xenograft Tumors : Evaluate anticancer activity by monitoring tumor volume inhibition in murine models .

Q. How are reaction yields optimized in large-scale synthesis?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 20–30% .
  • Catalyst Screening : Test bases (e.g., KOH vs. NaOMe) for cyclocondensation efficiency. Sodium methylate in methanol achieves >80% yield .

Methodological Notes

  • Handling Precautions : Store at 2–8°C in amber vials. Use nitrile gloves and fume hoods due to potential dermal/ocular irritation .
  • Data Reproducibility : Document reaction parameters (temperature, solvent ratios) meticulously. Cross-validate NMR peaks with literature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.